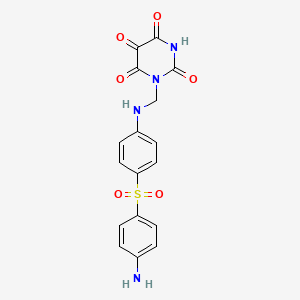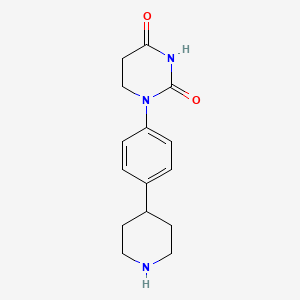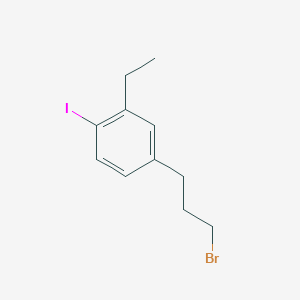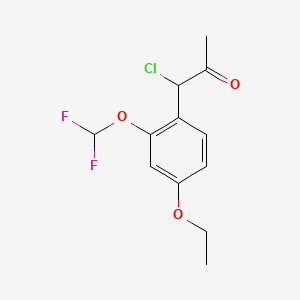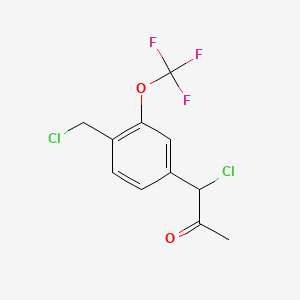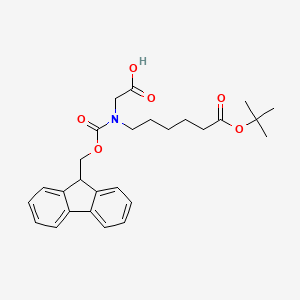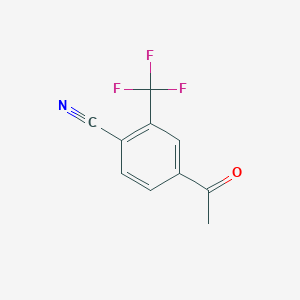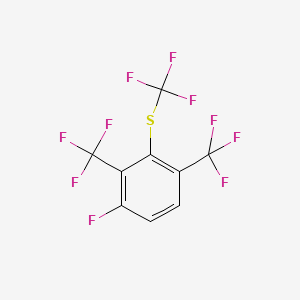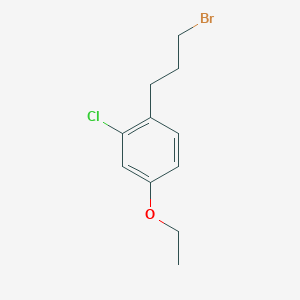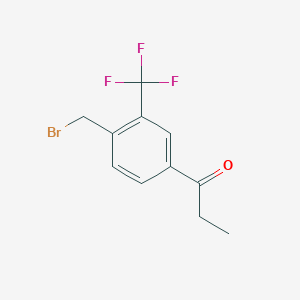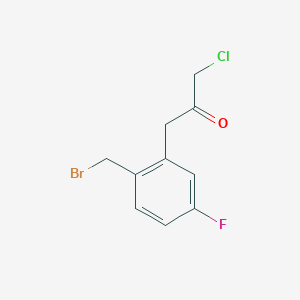
1-(1-(2,3-Dihydrobenzofuran-6-YL)ethyl)piperazine 2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(2,3-Dihydrobenzofuran-6-YL)ethyl)piperazine 2HCl is a compound that combines the structural features of benzofuran and piperazine Benzofuran is a heterocyclic organic compound known for its biological activities, while piperazine is a versatile chemical used in various pharmaceutical applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2,3-Dihydrobenzofuran-6-YL)ethyl)piperazine 2HCl typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including cyclization reactions and free radical cyclization cascades.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through cyclization of 1,2-diamine derivatives with sulfonium salts or other cyclization methods.
Final Coupling: The benzofuran and piperazine moieties are coupled under specific reaction conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling may be employed to enhance efficiency and reduce side reactions .
化学反応の分析
Types of Reactions: 1-(1-(2,3-Dihydrobenzofuran-6-YL)ethyl)piperazine 2HCl can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the piperazine ring, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups onto the benzofuran or piperazine rings.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran moiety may yield quinone derivatives, while substitution reactions can introduce various functional groups .
科学的研究の応用
1-(1-(2,3-Dihydrobenzofuran-6-YL)ethyl)piperazine 2HCl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1-(2,3-Dihydrobenzofuran-6-YL)ethyl)piperazine 2HCl involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Benzofuran Derivatives: Compounds with similar benzofuran structures, such as benzothiophene and benzofuran-based anticancer agents.
Piperazine Derivatives: Compounds with similar piperazine structures, such as trimetazidine, ranolazine, and aripiprazole.
Uniqueness: 1-(1-(2,3-Dihydrobenzofuran-6-YL)ethyl)piperazine 2HCl is unique due to its combination of benzofuran and piperazine moieties, which may result in distinct biological activities and potential therapeutic applications .
特性
分子式 |
C14H22Cl2N2O |
|---|---|
分子量 |
305.2 g/mol |
IUPAC名 |
1-[1-(2,3-dihydro-1-benzofuran-6-yl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C14H20N2O.2ClH/c1-11(16-7-5-15-6-8-16)13-3-2-12-4-9-17-14(12)10-13;;/h2-3,10-11,15H,4-9H2,1H3;2*1H |
InChIキー |
JPANVHRGLFIQQS-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=C(CCO2)C=C1)N3CCNCC3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Ethyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14050902.png)
